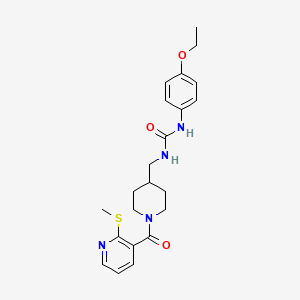
3,3-Bis(chloromethyl)-1-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(chloromethyl)-1-methylazetidin-2-one is a chemical compound known for its unique structure and reactivity It is a four-membered azetidinone ring with two chloromethyl groups and a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 3,3-Bis(chloromethyl)-1-methylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide to form the intermediate 3,3-Bis(chloromethyl)oxetane, which can then be further transformed into the desired azetidinone compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,3-Bis(chloromethyl)-1-methylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include sodium azide, tetrabutyl ammonium bromide, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Bis(chloromethyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which 3,3-Bis(chloromethyl)-1-methylazetidin-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for various substitution reactions. The azetidinone ring can also participate in ring-opening reactions, leading to the formation of new compounds with different properties. These reactions often involve molecular targets such as nucleophilic sites on biomolecules or other reactive intermediates .
Comparison with Similar Compounds
3,3-Bis(chloromethyl)-1-methylazetidin-2-one can be compared with other similar compounds, such as:
3,3-Bis(chloromethyl)oxetane: Similar in structure but with an oxetane ring instead of an azetidinone ring.
3,3-Bis(bromomethyl)oxetane: Another similar compound with bromomethyl groups instead of chloromethyl groups, used in similar applications.
2,2-Bis(chloromethyl)-1,3-propanediol: A compound with two chloromethyl groups attached to a propanediol backbone, used in polymer synthesis.
The uniqueness of this compound lies in its azetidinone ring, which imparts different reactivity and properties compared to oxetane or propanediol derivatives.
Properties
IUPAC Name |
3,3-bis(chloromethyl)-1-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-4-6(2-7,3-8)5(9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDIZZYNBLUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/new.no-structure.jpg)
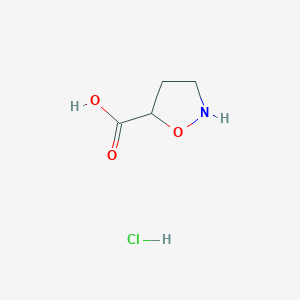
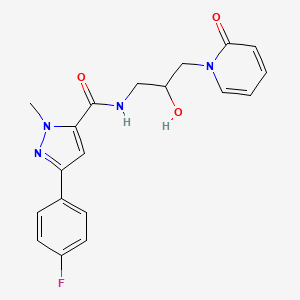
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)
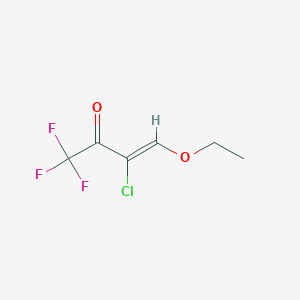


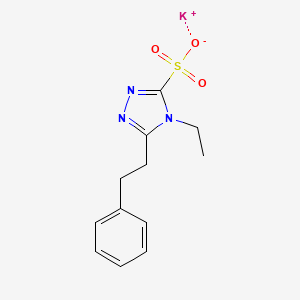
![N-cyclopentyl-1-{[(4-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2677833.png)

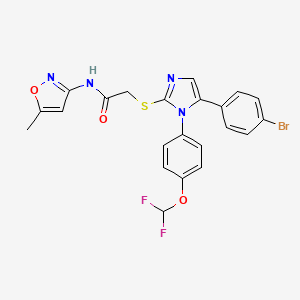
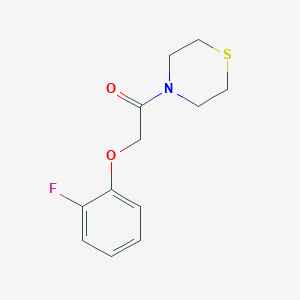
![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)
